Benzoic acid, 4-[[(3-carboxypropyl)amino]sulfonyl]-
Overview
Description
Benzoic acid, 4-[[(3-carboxypropyl)amino]sulfonyl]- is a compound with the molecular formula C11H13NO6S and a molecular mass of 287.29 g/mol . This compound is known for its unique structure, which includes a benzoic acid core with a sulfonamide group and a carboxypropyl side chain. It is used in various scientific research applications due to its distinct chemical properties.
Preparation Methods
The synthesis of benzoic acid, 4-[[(3-carboxypropyl)amino]sulfonyl]- can be achieved through several synthetic routes. One common method involves the reaction of 4-aminobenzoic acid with 3-carboxypropylamine in the presence of a sulfonylating agent . The reaction conditions typically include a solvent such as dichloromethane and a base like triethylamine to facilitate the reaction. Industrial production methods may involve the use of continuous flow reactors to optimize yield and purity .
Chemical Reactions Analysis
Benzoic acid, 4-[[(3-carboxypropyl)amino]sulfonyl]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfonic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines.
Common reagents and conditions used in these reactions include organic solvents like ethanol or methanol, and catalysts such as palladium on carbon. Major products formed from these reactions include sulfonic acids, amines, and substituted benzoic acids .
Scientific Research Applications
Benzoic acid, 4-[[(3-carboxypropyl)amino]sulfonyl]- has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases, including cancer and bacterial infections.
Mechanism of Action
The mechanism of action of benzoic acid, 4-[[(3-carboxypropyl)amino]sulfonyl]- involves its interaction with specific molecular targets and pathways. The sulfonamide group can interact with enzymes and proteins, inhibiting their activity. This compound may also interfere with cellular processes by binding to receptors and altering signal transduction pathways . The exact molecular targets and pathways involved are still under investigation, but its effects on enzyme inhibition and receptor binding are well-documented .
Comparison with Similar Compounds
Benzoic acid, 4-[[(3-carboxypropyl)amino]sulfonyl]- can be compared with other similar compounds, such as:
4-aminobenzoic acid: This compound lacks the sulfonamide group and has different chemical properties and applications.
Sulfanilamide: This compound has a similar sulfonamide group but lacks the carboxypropyl side chain, leading to different biological activities.
Benzoic acid derivatives: Other derivatives of benzoic acid, such as salicylic acid and phthalic acid, have different functional groups and applications.
The uniqueness of benzoic acid, 4-[[(3-carboxypropyl)amino]sulfonyl]- lies in its combination of a benzoic acid core with a sulfonamide group and a carboxypropyl side chain, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
4-(3-carboxypropylsulfamoyl)benzoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO6S/c13-10(14)2-1-7-12-19(17,18)9-5-3-8(4-6-9)11(15)16/h3-6,12H,1-2,7H2,(H,13,14)(H,15,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDXNBESEAZKLMT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)O)S(=O)(=O)NCCCC(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO6S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401225897 | |
Record name | Benzoic acid, 4-[[(3-carboxypropyl)amino]sulfonyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401225897 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
519046-33-4 | |
Record name | Benzoic acid, 4-[[(3-carboxypropyl)amino]sulfonyl]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=519046-33-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzoic acid, 4-[[(3-carboxypropyl)amino]sulfonyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401225897 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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